2-Bromo-4-chlorophenyl 2-methylbenzoate 2-Bromo-4-chlorophenyl 2-methylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1014374
InChI: InChI=1S/C14H10BrClO2/c1-9-4-2-3-5-11(9)14(17)18-13-7-6-10(16)8-12(13)15/h2-8H,1H3
SMILES: CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Br
Molecular Formula: C14H10BrClO2
Molecular Weight: 325.58 g/mol

2-Bromo-4-chlorophenyl 2-methylbenzoate

CAS No.:

Cat. No.: VC1014374

Molecular Formula: C14H10BrClO2

Molecular Weight: 325.58 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-chlorophenyl 2-methylbenzoate -

Specification

Molecular Formula C14H10BrClO2
Molecular Weight 325.58 g/mol
IUPAC Name (2-bromo-4-chlorophenyl) 2-methylbenzoate
Standard InChI InChI=1S/C14H10BrClO2/c1-9-4-2-3-5-11(9)14(17)18-13-7-6-10(16)8-12(13)15/h2-8H,1H3
Standard InChI Key ZVKONQGAWDTWFA-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Br
Canonical SMILES CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Br

Introduction

Structural Characteristics

Molecular Structure and Properties

2-Bromo-4-chlorophenyl 2-methylbenzoate features a molecular formula of C14H10BrClO2 with an estimated molecular weight of approximately 325.59 g/mol. The compound consists of two key structural components: a 2-methylbenzoyl group (derived from 2-methylbenzoic acid, also known as o-toluic acid) and a 2-bromo-4-chlorophenyl group (derived from 2-bromo-4-chlorophenol), connected through an ester linkage.

The structure can be characterized by:

  • A benzoate core with a methyl group at the ortho position of the benzoyl ring

  • A phenyl group with bromine at the ortho position and chlorine at the para position relative to the ester oxygen

  • An ester bond that creates a non-coplanar arrangement of the two aromatic rings

This halogenated nature confers specific physicochemical properties, including enhanced lipophilicity compared to non-halogenated analogs, which may influence its solubility profile and membrane permeability.

Structural Analysis

The spatial arrangement of 2-Bromo-4-chlorophenyl 2-methylbenzoate is influenced by steric factors arising from the substituents on both aromatic rings. In structurally similar compounds such as 2-(4-Chlorophenyl)-2-oxoethyl 4-methylbenzoate, the dihedral angle between the benzene rings was found to be 80.74(8)° . This suggests that 2-Bromo-4-chlorophenyl 2-methylbenzoate likely adopts a non-planar conformation due to steric interactions between the aromatic systems.

The electronic distribution within the molecule is influenced by both electron-withdrawing halogen substituents (bromine and chlorine) and the electron-donating methyl group. The halogens create an electron-deficient aromatic system in the phenol-derived portion, while the methyl group increases electron density through inductive effects on the benzoate portion. This electronic distribution affects the compound's reactivity profile, particularly at the ester linkage.

Synthetic Routes

Conventional Synthesis Methods

The synthesis of 2-Bromo-4-chlorophenyl 2-methylbenzoate would likely follow established esterification methods used for similar compounds. Based on synthetic approaches for related halogenated phenyl esters, several potential routes can be proposed:

  • Direct esterification of 2-methylbenzoic acid with 2-bromo-4-chlorophenol using acid catalysis

  • Reaction of 2-methylbenzoyl chloride with 2-bromo-4-chlorophenol in the presence of a base

  • Coupling of 2-methylbenzoic acid and 2-bromo-4-chlorophenol using carbodiimide reagents

  • Transesterification from methyl 2-methylbenzoate and 2-bromo-4-chlorophenol

The preparation of the 2-bromo-4-chlorophenol intermediate could adapt methods used for similar halogenated phenols. For instance, the continuous bromination process described for 2-bromo-4-methylphenol could be modified for the selective bromination of 4-chlorophenol . This approach involves:

  • Dilution of bromine with a solvent to 20-50% concentration

  • Dilution of the phenol substrate to 20-50% concentration

  • Continuous addition of both solutions to a reactor with temperature control (-20 to 10°C)

  • Recovery of hydrogen bromide and solvent

  • Purification of the brominated product

A synthetic approach analogous to that reported for 2-(4-Chlorophenyl)-2-oxoethyl 4-methylbenzoate might involve: "A mixture of 2-methylbenzoic acid, potassium carbonate, and a suitable halogenated precursor in dimethylformamide, stirred at room temperature, followed by recrystallization from ethanol to yield the pure compound" .

Optimization of Reaction Conditions

Based on similar esterification reactions, the following table presents potential reaction conditions for the synthesis of 2-Bromo-4-chlorophenyl 2-methylbenzoate:

MethodReagentsSolventTemperatureTimeCatalystExpected Yield
DCC Coupling2-methylbenzoic acid, DCC, DMAP, 2-bromo-4-chlorophenolDCM0-25°C12-24 hDMAP70-85%
Acid Chloride2-methylbenzoyl chloride, 2-bromo-4-chlorophenol, TEADCM/THF0-25°C2-6 h-75-90%
Fischer Esterification2-methylbenzoic acid, 2-bromo-4-chlorophenolToluene110°C24-48 hH2SO460-75%
Microwave-Assisted2-methylbenzoic acid, 2-bromo-4-chlorophenol, DCCDCM80-100°C10-30 minDMAP80-90%
Mitsunobu Reaction2-methylbenzoic acid, 2-bromo-4-chlorophenol, DIAD, PPh3THF0-25°C6-12 h-65-80%

For the synthesis of the 2-bromo-4-chlorophenol intermediate, optimized bromination conditions might include:

ParameterConditionNotes
Bromine:Substrate Ratio0.98-1.03 mol:molCritical for selective mono-bromination
Temperature Range-20 to 10°CLower temperatures favor ortho-bromination
SolventEthylene dichlorideProvides good solubility for reagents
Reaction Time30-60 minutesLonger times may lead to di-brominated products
PurificationDistillation or recrystallizationTo achieve >99% purity

Chemical Properties

Reactivity Profile

The chemical behavior of 2-Bromo-4-chlorophenyl 2-methylbenzoate is governed by several key structural features that define its reactivity profile:

  • Ester Functionality: The central ester group is susceptible to nucleophilic acyl substitution reactions, including:

    • Hydrolysis under acidic or basic conditions

    • Transesterification with alcohols

    • Aminolysis with primary and secondary amines

  • Halogen Substituents: The bromine and chlorine atoms serve as potential sites for:

    • Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)

    • Nucleophilic aromatic substitution (under forcing conditions)

    • Halogen-metal exchange reactions

  • Methyl Group: The methyl substituent on the benzoate ring may undergo:

    • Oxidation to carboxylic acid under strong oxidizing conditions

    • Radical bromination to yield benzylic bromides

    • Deprotonation under strong base conditions (benzylic position)

The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the carbonyl carbon, potentially making the ester more reactive toward nucleophilic attack compared to non-halogenated analogs. This electronic effect would be particularly significant for base-catalyzed hydrolysis reactions.

Biological Activity and Applications

Structure-Activity Relationships

The following table compares structural features and potential activities of 2-Bromo-4-chlorophenyl 2-methylbenzoate with related compounds:

CompoundStructural FeaturesPotential Biological ActivityApplications
2-Bromo-4-chlorophenyl 2-methylbenzoateBromine at ortho, chlorine at para to ester; methyl at ortho of benzoateAntimicrobial, enzyme inhibitionSynthetic intermediate, pharmaceutical applications
Methyl 2-bromo-4-chlorobenzoateSimilar halogen pattern, different ester groupAntimicrobial propertiesResearch compound, synthetic intermediate
2-bromo-4-methylphenolBromine at ortho to hydroxyl, methyl at paraAntimicrobial, antioxidantSynthetic intermediate, pharmaceutical precursor
2-bromo-4-[(E)-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-6-methoxyphenolComplex structure with similar bromine positionNot specified directlyResearch compound, potential medicinal applications
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acidSimilar dihalogenated patternNot directly specifiedKey intermediate for SGLT-2 inhibitors

Analytical Characterization

Spectroscopic Data

Predicted spectroscopic data for 2-Bromo-4-chlorophenyl 2-methylbenzoate based on structural analysis and comparison with related compounds:

  • 1H NMR Spectroscopy (predicted values in CDCl3):

    • Aromatic protons of benzoate ring: δ 7.20-8.00 ppm (multiplets)

    • Aromatic protons of phenyl ring: δ 7.00-7.50 ppm (doublets and doublet of doublets)

    • Methyl protons: δ 2.50-2.70 ppm (singlet, 3H)

  • 13C NMR Spectroscopy (predicted values in CDCl3):

    • Carbonyl carbon: δ 165-170 ppm

    • Quaternary aromatic carbons: δ 130-150 ppm

    • Tertiary aromatic carbons: δ 120-135 ppm

    • Carbon bearing bromine: δ 110-120 ppm

    • Carbon bearing chlorine: δ 130-135 ppm

    • Methyl carbon: δ 20-22 ppm

  • IR Spectroscopy (predicted values):

    • C=O stretching: 1730-1750 cm-1 (strong)

    • Aromatic C=C stretching: 1450-1600 cm-1 (multiple bands)

    • C-O stretching: 1200-1250 cm-1 (strong)

    • C-Br stretching: 550-650 cm-1

    • C-Cl stretching: 700-800 cm-1

    • Aromatic C-H stretching: 3000-3100 cm-1

    • Aliphatic C-H stretching (methyl): 2850-2950 cm-1

  • Mass Spectrometry (predicted fragmentation pattern):

    • Molecular ion peak [M]+ with characteristic isotope pattern due to bromine and chlorine

    • Fragment ions corresponding to [M-Br]+, [M-Cl]+, and [M-Br-Cl]+

    • Fragment ion corresponding to 2-methylbenzoyl moiety (m/z 119)

    • Fragment ion corresponding to 2-bromo-4-chlorophenoxy moiety

Chromatographic Analysis

Chromatographic methods for the analysis and purification of 2-Bromo-4-chlorophenyl 2-methylbenzoate would likely include:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Reverse-phase C18, 250 mm × 4.6 mm, 5 μm particle size

    • Mobile phase: Acetonitrile/water gradient (60:40 to 90:10)

    • Flow rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Retention time: Expected to be 12-16 minutes under these conditions

    • Purity determination: Area normalization method

  • Thin-Layer Chromatography (TLC):

    • Stationary phase: Silica gel 60 F254

    • Mobile phase: Hexane/ethyl acetate (80:20)

    • Visualization: UV light (254 nm) or vanillin stain

    • Expected Rf value: 0.55-0.65 in the suggested solvent system

  • Gas Chromatography (GC):

    • Column: 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm, 0.25 μm film thickness

    • Temperature program: 150°C (2 min) to 280°C at 10°C/min, hold 5 min

    • Carrier gas: Helium at 1.5 mL/min

    • Injection temperature: 250°C

    • Detection: FID or MS

    • Expected retention time: 14-16 minutes under these conditions

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